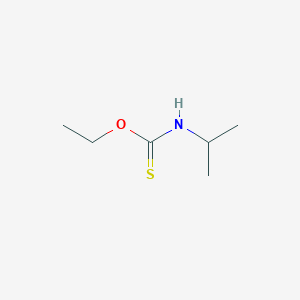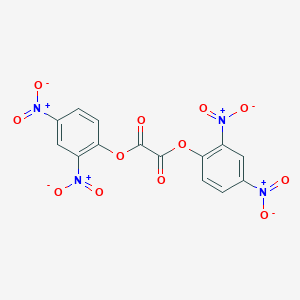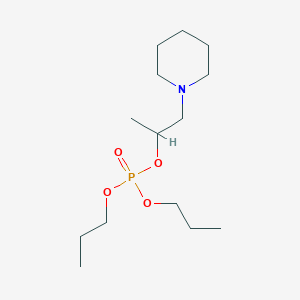![molecular formula C11H8N4 B091641 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 18107-02-3](/img/structure/B91641.png)
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole, also known as PBI, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes, such as DNA replication and protein synthesis. 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In materials science, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole-based materials have been shown to have high thermal stability and fluorescence, which makes them useful for applications such as sensors and imaging agents. In optoelectronics, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been shown to have high luminescence efficiency and good stability, which makes it a promising candidate for use in OLEDs.
实验室实验的优点和局限性
One advantage of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is its versatility, as it can be used in a range of applications in different fields. Another advantage is its high thermal stability and fluorescence, which make it useful for applications that require these properties. However, one limitation of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is its low solubility in water, which can make it difficult to work with in some applications.
未来方向
There are several future directions for research on 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole and its potential as an anticancer agent. In materials science, there is potential for the development of new 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole-based materials with unique properties for use in applications such as sensors and imaging agents. In optoelectronics, further studies are needed to optimize the performance of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole-based materials in OLEDs and other devices. Overall, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is a promising compound that has the potential to be used in a range of applications in various fields.
合成方法
The synthesis of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole involves the reaction of 2-aminopyrimidine with o-phenylenediamine in the presence of a catalyst. The resulting product is a yellow crystalline solid that has a high melting point and is sparingly soluble in water.
科学研究应用
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are overexpressed in cancer cells. In materials science, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and fluorescence. In optoelectronics, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been studied for its potential use as a light-emitting material in organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
2-pyrimidin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-9-8(4-1)14-11(15-9)10-12-6-3-7-13-10/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRQYJHRXQWTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609875 |
Source


|
| Record name | 2-(Pyrimidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole | |
CAS RN |
18107-02-3 |
Source


|
| Record name | 2-(Pyrimidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)












![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)